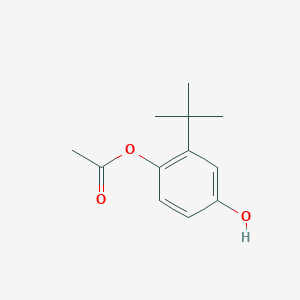

t-Butyl-4-hydroxy-phenyl acetate

Description

t-Butyl-4-hydroxy-phenyl acetate is a phenolic ester derivative characterized by a tert-butyl group attached to a 4-hydroxyphenyl moiety, which is further esterified with an acetate group. The tert-butyl group enhances steric hindrance and stability, while the acetate ester may influence solubility and reactivity.

Properties

Molecular Formula |

C12H16O3 |

|---|---|

Molecular Weight |

208.25 g/mol |

IUPAC Name |

(2-tert-butyl-4-hydroxyphenyl) acetate |

InChI |

InChI=1S/C12H16O3/c1-8(13)15-11-6-5-9(14)7-10(11)12(2,3)4/h5-7,14H,1-4H3 |

InChI Key |

DXKFWNAKGVBFHD-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)OC1=C(C=C(C=C1)O)C(C)(C)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

However, comparisons can be inferred from structurally or functionally related compounds discussed in the literature:

Structural Analog: 4-Methoxybutyrylfentanyl ()

- Molecular Structure: While 4-Methoxybutyrylfentanyl (C₂₄H₃₂N₂O₂, MW 380.52) shares an aromatic ring and ester/amide functionality, it is an opioid analog with a piperidine backbone, differing significantly from the phenolic ester structure of t-Butyl-4-hydroxy-phenyl acetate.

- Analytical Methods : Techniques such as NMR, GC/MS, and FTIR used for 4-Methoxybutyrylfentanyl could be adapted for characterizing this compound, particularly in verifying ester linkages and substituent positions.

Acetate Derivatives: Zinc Acetate ()

- Electronic Properties: Zinc acetate in aqueous solution exhibits distinct resonant inelastic X-ray scattering (RIXS) spectra compared to pure water, highlighting the influence of acetate coordination on electronic structure .

Bioactive Acetate Extracts ()

- Functional Role: Ethyl acetate extracts of turmeric contain bioactive compounds like curcuminoids, which exhibit antifungal properties .

Data Table: Comparative Analysis of Acetate-Containing Compounds

Research Findings and Gaps

- Analytical Overlap : NMR and GC/MS methodologies from 4-Methoxybutyrylfentanyl analysis are transferable to this compound for structural confirmation.

- Critical Knowledge Gaps: No direct data on synthesis, stability, or biological activity of this compound were found in the provided evidence, necessitating further experimental validation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.